Pyrrolidin-2-ylmethanol
Overview
Description
Mechanism of Action
Target of Action
Pyrrolidin-2-ylmethanol, also known as (S)-(+)-Prolinol, is a versatile compound used in medicinal chemistry
Mode of Action
It is known that the compound reveals binucleophilic character and can be anchored to phthalonitrile derivative from both nitrogen and oxygen atoms . This suggests that this compound may interact with its targets through these functional groups, leading to changes in the target’s function or activity.
Biochemical Pathways
Compounds with a pyrrolidine ring, such as this compound, have been associated with various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Result of Action
Given its potential biological activities, it may induce changes at the molecular and cellular levels that contribute to its antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-ylmethanol is part of the pyrrolidine family, a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the most significant features of this compound, contributing to the stereochemistry of the molecule
Cellular Effects
Compounds within the pyrrolidine family have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The pyrrolidine family of compounds is known to play a role in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of pyrrolidin-2-carboxaldehyde in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of pyrrolidin-2-carboxaldehyde. This process typically involves the use of a hydrogen gas atmosphere and a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to pyrrolidin-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to pyrrolidine using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Major Products:
Oxidation: Pyrrolidin-2-one
Reduction: Pyrrolidine
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Pyrrolidin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of neurological disorders and as intermediates in the synthesis of drugs.
Industry: It is used in the production of polymers and as a solvent in chemical processes.
Comparison with Similar Compounds
- Pyrrolidine
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- L-Prolinol (S)-(+)-2-Pyrrolidinemethanol
Properties
IUPAC Name |
pyrrolidin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897460 | |
Record name | 2-Pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-63-5, 23356-96-9 | |
Record name | Prolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolinol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023356969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 498-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(pyrrolidin-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (pyrrolidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROLINOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG8AY86W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the aryl substituent on the pyrrolidin-2-ylmethanol catalyst impact its effectiveness in the asymmetric epoxidation of α,β-enones?
A: Research has shown that the aryl substituent on the this compound catalyst significantly influences both the reactivity and enantioselectivity of the epoxidation reaction [, ]. Specifically, replacing the phenyl groups in (S)-diphenyl-2-pyrrolidinemethanol with 3,5-dimethylphenyl groups to yield bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol led to a significant improvement in catalytic activity. This modified catalyst achieved higher enantiomeric excesses (ee) of up to 94% for chalcone epoxides at a reduced catalyst loading of 20 mol% []. This suggests that the presence of the electron-donating methyl groups in the meta positions of the aryl rings enhances the catalyst's ability to induce chirality in the epoxidation products.
Q2: What advantages does bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol offer over (S)-diphenyl-2-pyrrolidinemethanol in asymmetric epoxidation reactions?
A: Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol demonstrates superior performance compared to (S)-diphenyl-2-pyrrolidinemethanol in asymmetric epoxidation reactions in several key aspects [, ]:
- Enhanced enantioselectivity: It leads to the formation of epoxides with higher enantiomeric excesses, up to 94% ee compared to a maximum of 80% ee with the diphenyl analogue [].
- Broader substrate scope: Demonstrates good control of asymmetric induction for challenging substrates like aliphatic and enolizable enones, achieving ees up to 87% [].
Q3: Are there any computational studies investigating the mechanism of asymmetric epoxidation using this compound derivatives as catalysts?
A: While the provided research papers [, , ] focus on the synthesis and experimental evaluation of this compound-based catalysts, they do not delve into detailed computational studies on the reaction mechanism. Further research, including computational modeling and simulations, could be valuable to elucidate the specific interactions between the catalyst, oxidant, and substrates, providing insights into the origin of the observed enantioselectivity and guiding the design of even more efficient catalysts.
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